![molecular formula C12H15BrN2O2 B12285755 tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle est un composé hétérocyclique qui présente une structure de base pyrrolo[3,4-c]pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle implique généralement la bromation d'un précurseur pyrrolo[3,4-c]pyridine suivie d'une estérification avec des groupes tert-butyle. Les conditions de réaction incluent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane. L'étape d'estérification peut impliquer l'utilisation d'alcool tert-butylique et d'un catalyseur acide .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Substitution : Les réactifs courants comprennent les nucléophiles comme l'azoture de sodium ou les amines primaires, souvent en présence d'une base telle que la triéthylamine.
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LAH) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés pyrrolo[3,4-c]pyridine substitués, tandis que l'oxydation et la réduction peuvent conduire à différents composés fonctionnalisés .
Applications De Recherche Scientifique
Le 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse d'agents thérapeutiques potentiels, en particulier dans le développement d'inhibiteurs de kinases et d'autres inhibiteurs enzymatiques.
Science des matériaux : Le composé peut être utilisé dans la synthèse de nouveaux matériaux présentant des propriétés électroniques ou optiques uniques.
Études biologiques : Il sert de sonde ou de ligand dans divers tests biologiques pour étudier l'activité enzymatique ou les interactions protéiques[][3].
Mécanisme d'action
Le mécanisme d'action du 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle dépend de son application spécifique. En chimie médicinale, il peut agir en inhibant des enzymes ou des récepteurs spécifiques, modulant ainsi les voies biologiques. Les cibles moléculaires et les voies impliquées peuvent varier, mais incluent souvent les kinases ou d'autres protéines de signalisation .
Mécanisme D'action
The mechanism of action of tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle
- 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle
Unicité
Le 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate de tert-butyle est unique en raison de la présence de l'atome de brome, qui peut être substitué sélectivement pour créer une large gamme de dérivés. Cela en fait un intermédiaire polyvalent en chimie synthétique .
Propriétés
Formule moléculaire |
C12H15BrN2O2 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3 |
Clé InChI |
DCWGQYCHINOHEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


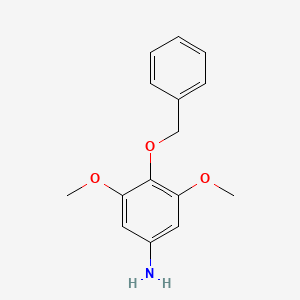
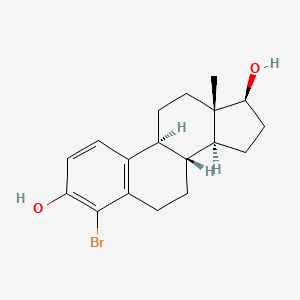
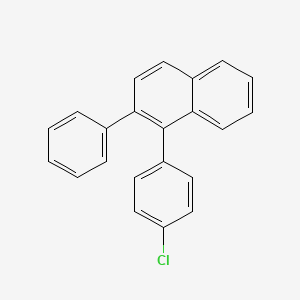

![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
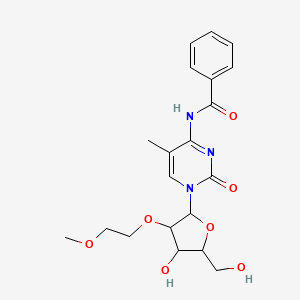
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
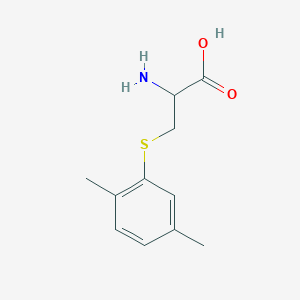

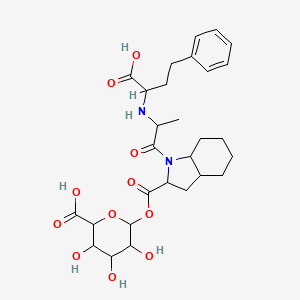
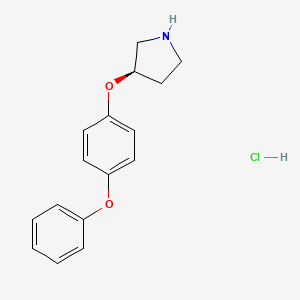
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
